molecular formula C23H16F4N4OS2 B2551484 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 923681-82-7

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2551484
CAS No.: 923681-82-7
M. Wt: 504.52
InChI Key: AQZAKGURFAEJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic acetamide derivative featuring a pyridazine core substituted with a 2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl group at the 6-position and a sulfanyl-acetamide moiety at the 3-position.

Its design aligns with trends in developing heterocyclic compounds for selective cytotoxicity or enzyme inhibition .

Properties

IUPAC Name

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F4N4OS2/c1-13-21(34-22(28-13)14-6-8-15(24)9-7-14)18-10-11-20(31-30-18)33-12-19(32)29-17-5-3-2-4-16(17)23(25,26)27/h2-11H,12H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZAKGURFAEJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F4N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiazole and benzothiazole structures. The specific compound under investigation has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity Testing : The compound was tested against several cancer cell lines, including A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). Results indicated a significant reduction in cell viability, with IC50 values demonstrating effective cytotoxicity against these cell lines.
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. Molecular dynamics simulations suggest that it interacts with key proteins involved in cell survival pathways primarily through hydrophobic interactions.

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. The presence of specific functional groups enhances its potency:

  • Thiazole Ring : Essential for cytotoxic activity.
  • Phenyl Substituents : Modifications on the phenyl rings significantly influence the compound's efficacy.

Study 1: Antitumor Activity

In a study conducted by Evren et al. (2019), derivatives of thiazole were synthesized and tested for their anticancer properties. The findings indicated that compounds with structural features similar to our target compound exhibited strong selectivity against A549 cells, with IC50 values comparable to those observed for our compound.

Study 2: Mechanistic Insights

Another research effort focused on the molecular interactions of thiazole derivatives with Bcl-2 proteins. This study found that modifications in the phenyl ring led to enhanced binding affinity, correlating with increased cytotoxicity against cancer cells.

Summary of Applications

The applications of 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide are primarily centered around its potential use as an anticancer agent. Its ability to induce apoptosis and interact with critical proteins involved in cell survival pathways positions it as a candidate for further research in oncology.

Mechanism of Action

The mechanism of action of 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Differentiators

Core Heterocycles: The target compound’s pyridazine-thiazole core distinguishes it from triazole- or imidazothiazole-based analogues (e.g., FP1-12, compounds). Pyridazine’s electron-deficient nature may enhance interactions with enzymatic targets compared to triazoles .

Substituent Effects :

  • The 2-(trifluoromethyl)phenyl group in the target compound increases lipophilicity and may enhance blood-brain barrier penetration relative to methylphenyl or hydroxy-substituted analogues (e.g., ) .
  • Dual fluorophenyl groups in compounds could improve halogen bonding but may reduce solubility compared to the target’s single fluorophenyl-thiazole .

notes ferroptosis induction in oral squamous cell carcinoma (OSCC) by related compounds. The target’s sulfanyl group could facilitate redox modulation, aligning with ferroptosis pathways, but this remains speculative without direct data .

Biological Activity

The compound 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a thiazole-containing derivative that has garnered attention for its potential biological activities, particularly in the realms of anticonvulsant and anticancer properties. This article delves into the biological activity of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure with a thiazole moiety, which is known for its pharmacological significance. The presence of fluorinated phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. For instance, a related compound demonstrated significant anticonvulsant activity with a median effective dose (ED50) of 18.4 mg/kg in the PTZ model, indicating strong protective effects against seizures .

Structure-Activity Relationship (SAR)

The SAR analysis suggests that modifications on the thiazole ring and the substituents on the phenyl rings greatly influence anticonvulsant efficacy. Electron-withdrawing groups, such as fluorine, enhance activity by increasing electron density at critical sites on the molecule .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In particular, compounds similar to our target have shown promising results against various cancer cell lines. For example, one study reported an IC50 value of 1.61 µg/mL against cancer cell lines, demonstrating significant cytotoxic activity .

Case Studies

  • Evren et al. (2019) explored novel thiazole derivatives and found that certain compounds exhibited selectivity against NIH/3T3 and A549 cell lines, with notable IC50 values indicating strong anticancer properties .
  • Fayad et al. (2019) identified a novel anticancer compound through drug library screening on multicellular spheroids, emphasizing the importance of thiazole structures in developing effective cancer therapies .

The mechanism by which these compounds exert their biological effects often involves interaction with specific proteins or pathways associated with cell proliferation and survival. For example, molecular dynamics simulations have shown that certain thiazole derivatives interact hydrophobically with Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells .

Data Summary

Activity Model IC50/ED50 Reference
AnticonvulsantPTZ Model18.4 mg/kg
AnticancerA549 Cell Line1.61 µg/mL
AnticancerNIH/3T3 Cell LineStrong selectivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.